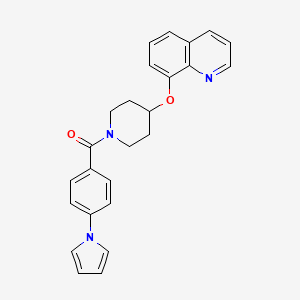
(4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrrole ring, a phenyl ring, a quinoline ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrrole ring could undergo electrophilic substitution reactions .Scientific Research Applications
Antibacterial Activity
The compound has demonstrated appreciable antibacterial properties. Researchers have synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, some of which exhibit strong antibacterial effects. These molecules could serve as potential candidates for combating bacterial infections .
Antitubercular Activity
In addition to antibacterial properties, some derivatives of this compound also display antitubercular activity. These findings suggest its potential use in treating tuberculosis .
Enzyme Inhibition
The synthesized molecules were evaluated for their in vitro inhibition of two enzymes: dihydrofolate reductase (DHFR) and enoyl ACP reductase. Many of the compounds showed appreciable action against both enzymes, making them promising candidates for enzyme-targeted therapies .
Molecular Docking
To understand the mode of action, researchers conducted molecular docking investigations. The results revealed binding interactions with both DHFR and enoyl ACP reductase active sites. These findings enhance our understanding of the compound’s potential therapeutic mechanisms .
Imidazole Derivatives
Among related compounds, imidazole-containing derivatives (such as compounds 1a and 1b) have shown good antimicrobial potential. This highlights the versatility of the parent compound and its potential for further modification .
Electrochemical and Optical Properties
While not directly related to biological applications, it’s worth noting that the compound’s electrochemical and optical properties have been studied. These investigations contribute to our understanding of its behavior in different contexts .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-25(20-8-10-21(11-9-20)27-15-1-2-16-27)28-17-12-22(13-18-28)30-23-7-3-5-19-6-4-14-26-24(19)23/h1-11,14-16,22H,12-13,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDAGZHZVLEZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)
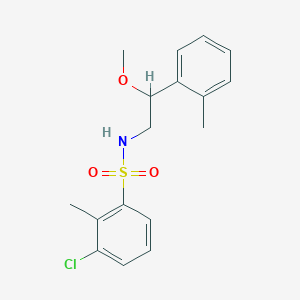

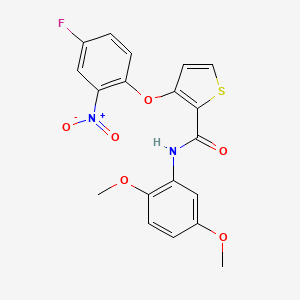
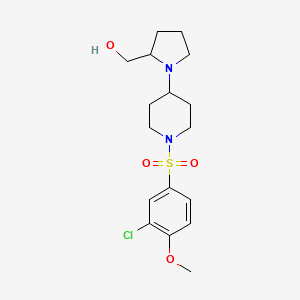
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)
![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)
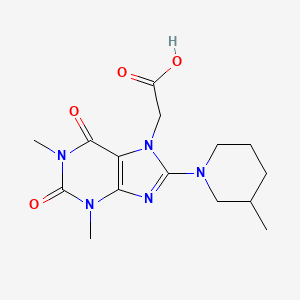
![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)